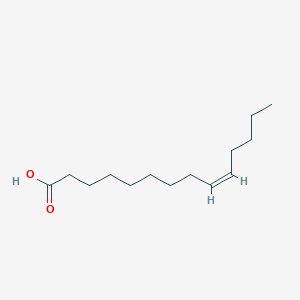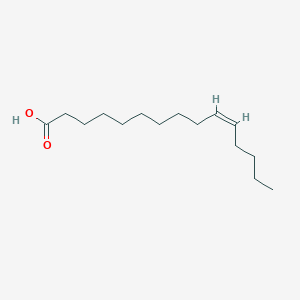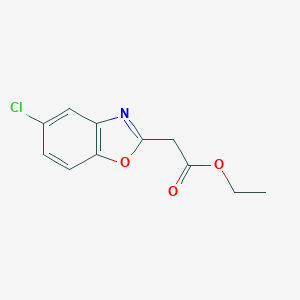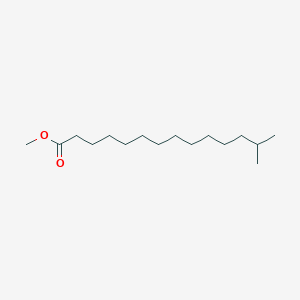
Tétradécanoate de méthyle 13-méthyle
Vue d'ensemble
Description
Applications De Recherche Scientifique
13-methyl Myristic Acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of fatty acid methyl esters (FAMEs).
Biology: The compound serves as a biomarker for bacterial contamination in various biological samples.
Medicine: It is utilized in the study of bacterial infections and the development of antibacterial agents.
Industry: The ester is employed in the production of biodiesel and as a lubricant in various industrial applications
Mécanisme D'action
Target of Action
Methyl 13-methyltetradecanoate, also known as 13-Methyltetradecanoic acid (13-MTD), is a fatty acid known to induce apoptosis or “programmed cell death” of certain human cancer cells . The primary target of this compound is tumor cells, particularly those developing in T Cell Lymphomas .
Mode of Action
The mode of action of Methyl 13-methyltetradecanoate involves its interaction with tumor cells. The compound inhibits tumor cell growth by “down-regulating” p-AKT . AKT is a serine–threonine kinase that regulates cell survival . By down-regulating p-AKT, the compound disrupts the normal functioning of the cells, leading to programmed cell death or apoptosis .
Biochemical Pathways
The biochemical pathway affected by Methyl 13-methyltetradecanoate is the AKT signaling pathway . This pathway plays a crucial role in multiple cellular processes such as cell proliferation, cell survival, growth, and angiogenesis. By down-regulating p-AKT, Methyl 13-methyltetradecanoate disrupts these processes, leading to the death of the tumor cells .
Result of Action
The result of the action of Methyl 13-methyltetradecanoate is the induction of apoptosis in tumor cells . This leads to a decrease in tumor cell growth and potentially to the reduction of the tumor size .
Analyse Biochimique
Biochemical Properties
Methyl 13-methyltetradecanoate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and involves various biochemical pathways. The compound’s role in these reactions is crucial for understanding its biochemical properties.
Cellular Effects
Methyl 13-methyltetradecanoate has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on these cellular processes is a key aspect of its cellular effects.
Molecular Mechanism
The molecular mechanism of Methyl 13-methyltetradecanoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, providing a thorough explanation of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 13-methyltetradecanoate change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methyl 13-methyltetradecanoate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Methyl 13-methyltetradecanoate is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Methyl 13-methyltetradecanoate is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Methyl 13-methyltetradecanoate and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 13-méthyl acide myristique ester méthylique implique généralement l'estérification du 13-méthyl acide myristique avec du méthanol en présence d'un catalyseur acide. La réaction est généralement effectuée sous reflux pour assurer la conversion complète de l'acide en sa forme ester .
Méthodes de production industrielle : Dans les environnements industriels, la production du 13-méthyl acide myristique ester méthylique peut être réalisée grâce à des processus d'estérification à grande échelle. Ces processus utilisent souvent des réacteurs à flux continu pour maintenir des conditions de réaction optimales et maximiser le rendement. L'utilisation de réactifs de haute pureté et de mesures strictes de contrôle de la qualité garantit la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le 13-méthyl acide myristique ester méthylique subit diverses réactions chimiques, notamment :
Oxydation : L'ester peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : La réduction de l'ester peut produire l'alcool correspondant.
Substitution : Le groupe ester peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Principaux produits formés :
Oxydation : 13-méthyl acide myristique.
Réduction : 13-méthyl alcool myristylique.
Substitution : Divers esters substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le 13-méthyl acide myristique ester méthylique a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme étalon de référence en chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) pour l'analyse des esters méthyliques d'acides gras (FAME).
Biologie : Le composé sert de biomarqueur pour la contamination bactérienne dans divers échantillons biologiques.
Médecine : Il est utilisé dans l'étude des infections bactériennes et le développement d'agents antibactériens.
Industrie : L'ester est utilisé dans la production de biodiesel et comme lubrifiant dans diverses applications industrielles
5. Mécanisme d'action
Le mécanisme d'action du 13-méthyl acide myristique ester méthylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans les systèmes biologiques, l'ester peut être hydrolysé pour libérer l'acide 13-méthyl myristique, qui participe ensuite à diverses voies métaboliques. Le composé a été montré pour induire l'apoptose mitochondriale-médiée via les voies AKT et MAPK, soulignant ses applications thérapeutiques potentielles .
Composés similaires :
Myristate de méthyle (tétradécanoate de méthyle) : Un ester méthylique de l'acide myristique, couramment utilisé comme arôme et dans la production de biodiesel.
Laurate de méthyle (dodécanoate de méthyle) : Un autre ester méthylique d'acide gras utilisé dans des applications similaires à celles du myristate de méthyle.
Unicité : Le 13-méthyl acide myristique ester méthylique est unique en raison de sa structure méthylée, qui lui confère des propriétés chimiques et physiques distinctes. Cette méthylation améliore sa stabilité et en fait un marqueur précieux pour la contamination bactérienne, le distinguant des autres esters méthyliques d'acides gras non méthylés .
Comparaison Avec Des Composés Similaires
Methyl myristate (Methyl tetradecanoate): A methyl ester of myristic acid, commonly used as a flavoring agent and in the production of biodiesel.
Methyl laurate (Methyl dodecanoate): Another fatty acid methyl ester used in similar applications as methyl myristate.
Uniqueness: 13-methyl Myristic Acid methyl ester is unique due to its methylated structure, which imparts distinct chemical and physical properties. This methylation enhances its stability and makes it a valuable marker for bacterial contamination, distinguishing it from other non-methylated fatty acid methyl esters .
Propriétés
IUPAC Name |
methyl 13-methyltetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-15(2)13-11-9-7-5-4-6-8-10-12-14-16(17)18-3/h15H,4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGUSDOXMVVCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408101 | |
| Record name | Methyl 13-methyltetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-59-9 | |
| Record name | Methyl 13-methyltetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 13-methyltetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



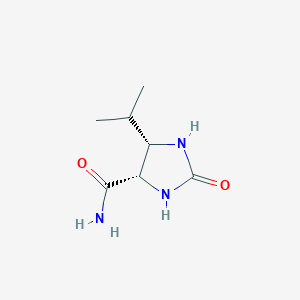



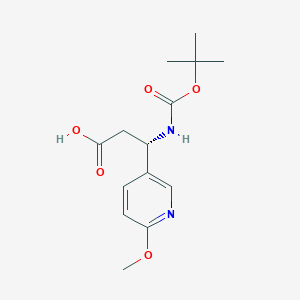
![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)


